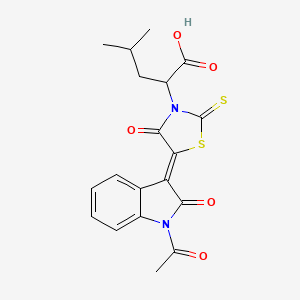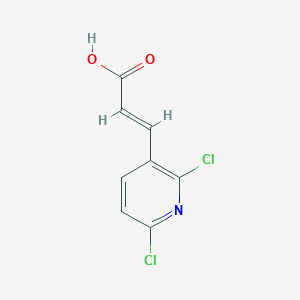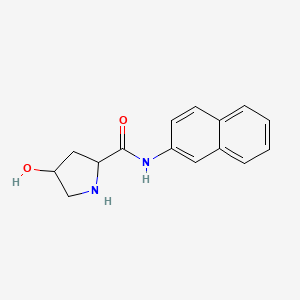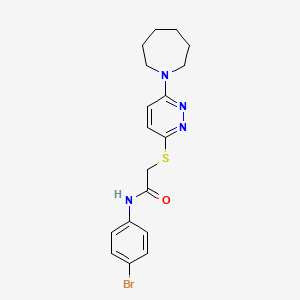
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Novel Derivatives : Research has explored the synthesis of various pyridazine derivatives, demonstrating their potential in creating compounds with antimicrobial activity. For instance, studies have detailed the synthesis of sulphonamide derivatives, showing good antimicrobial activity against various strains (Fahim & Ismael, 2019).
- Chemical Properties and Applications : The chemistry of pyrido[1,2-a]azepines, related to pyridazine structures, has been examined for their synthesis, structure, reactivity, and applications. These derivatives are notable in medicinal chemistry for their physiological activity, including acting as ACE inhibitors or dual inhibitors for treating cardiovascular diseases (Fischer, 2011).
Antimicrobial and Antinociceptive Activity
- Antimicrobial Activity : Various studies have synthesized pyridazine and related heterocyclic compounds, evaluating their antimicrobial efficacy. For example, compounds with a pyridazinone core have shown promising results against a range of microbial species, with some exhibiting high activity comparable to standard drugs (Darwish et al., 2014).
- Antinociceptive Activity : Pyridazine derivatives have been investigated for their antinociceptive (pain-relieving) activity. Certain compounds have been found more potent than aspirin in Koster's Test, indicating their potential in pain management (Doğruer et al., 2000).
Molecular Docking and Computational Studies
- Computational Analysis : Computational calculations have been employed to understand the chemical properties of these compounds better, such as the HOMO-LUMO energy gap and Mulliken atomic charges. These studies provide insight into the reactivity and potential biological activity of the synthesized compounds (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-14-5-7-15(8-6-14)20-17(24)13-25-18-10-9-16(21-22-18)23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSHNPZXGWVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

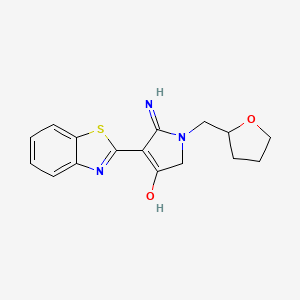
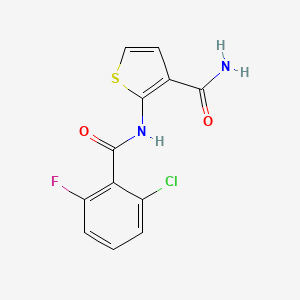
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2418198.png)
![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)
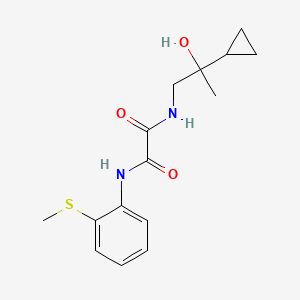
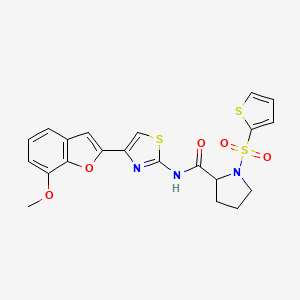
![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)
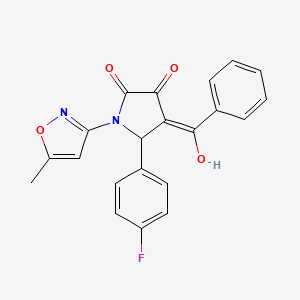
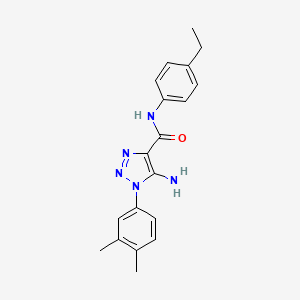
![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)
